molecular formula C17H20BrClN2O2S B1628469 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride CAS No. 864759-62-6

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride

Cat. No. B1628469
M. Wt: 431.8 g/mol
InChI Key: DJNUNKLBFFEDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride is a chemical compound that is not intended for human or veterinary use. It is used only for research purposes . The molecular formula of this compound is C17H20BrClN2O2S and it has a molecular weight of 431.8 g/mol.


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride consists of a piperazine ring substituted with a benzyl group and a 2-bromophenylsulfonyl group. The InChI code for this compound is 1S/C17H19BrN2O2S/c18-16-6-8-17 (9-7-16)23 (21,22)20-12-10-19 (11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 .

Scientific Research Applications

Metabolism and Drug Development : One study investigated the metabolism of Lu AA21004, a novel antidepressant, revealing insights into its oxidative metabolism pathways in human liver microsomes and the involvement of various cytochrome P450 enzymes (Hvenegaard et al., 2012). Although not directly related to "1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride," this research underscores the importance of understanding the metabolic pathways and enzyme interactions of chemically related compounds in drug development.

Chemical Synthesis and Material Science : The chemical reactivity and potential applications of related piperazine derivatives in synthesizing heterocyclic compounds have been demonstrated. For instance, bromoethylsulfonium salt was used as an effective agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, showcasing the versatility of piperazine-based compounds in organic synthesis (Yar et al., 2009).

Anticancer Research : A study on 1-benzhydryl-sulfonyl-piperazine derivatives highlighted their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, pointing to the therapeutic potential of sulfonyl-piperazine compounds in cancer treatment (Ananda Kumar et al., 2007).

Crystal Structure Analysis : Crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives have provided valuable insights into their molecular conformations and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Kumara et al., 2017).

Pharmacological Applications : Research into substituted piperazines as ligands for melanocortin receptors, which are implicated in a variety of physiological functions including energy homeostasis and sexual function, demonstrates the broad applicability of piperazine derivatives in developing novel therapeutic agents (Mutulis et al., 2004).

Safety And Hazards

The safety data sheet for 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine indicates that it is for R&D use only and not for medicinal, household, or other use . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name

1-benzyl-4-(2-bromophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S.ClH/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-9H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNUNKLBFFEDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592219
Record name 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride

CAS RN

864759-62-6
Record name 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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